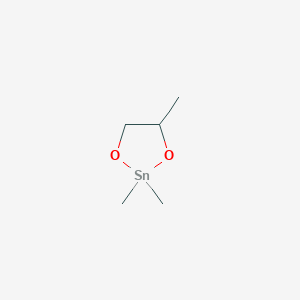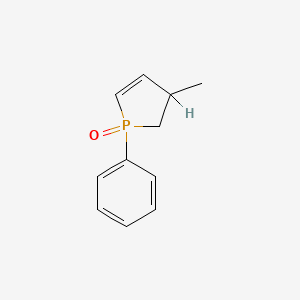
2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide is a chemical compound with the molecular formula C11H13OP. It is also known by other names such as 3-Methyl-1-phenyl-2-phospholene-1-oxide . This compound is characterized by its unique structure, which includes a phosphole ring with a phenyl and a methyl group attached. It is commonly used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide typically involves the reaction of phenylphosphine with acrolein followed by oxidation. The reaction conditions often include the use of solvents such as toluene and catalysts like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phospholes, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in intramolecular aza-Wittig cyclization reactions and polymerization reactions.
Medicine: Its derivatives are being studied for their anticancer activity.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide involves its role as a catalyst in various chemical reactions. The compound interacts with substrates to form intermediate complexes, which then undergo further transformations to yield the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
- 1H-Phosphole, 2,3-dihydro-1-methoxy-4-methyl-, 1-oxide
- 1H-Phosphole, 1-chloro-2,3-dihydro-4-methyl-, 1-oxide
- 3-Methyl-1-phenyl-3-phospholene 1-oxide
Comparison: Compared to similar compounds, 2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide is unique due to its specific structure and the presence of both phenyl and methyl groups. This unique structure imparts distinct reactivity and catalytic properties, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
60031-54-1 |
|---|---|
Molekularformel |
C11H13OP |
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
3-methyl-1-phenyl-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
HAXGJIFBSLNBTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CP(=O)(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



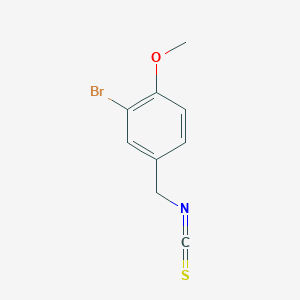

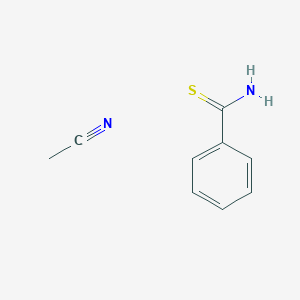
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
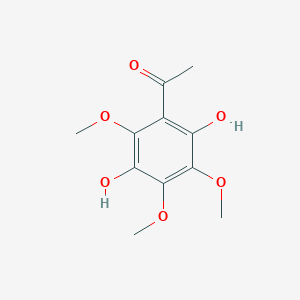


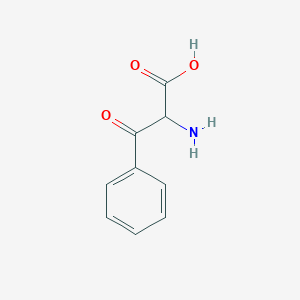
![But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B14633578.png)
![Bis[(2-chlorophenyl)methyl]diselane](/img/structure/B14633586.png)
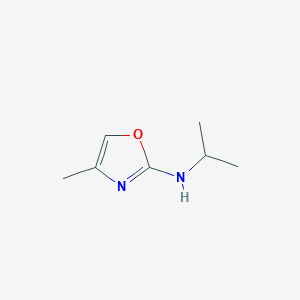
![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)
